1-(4-Methoxyphenyl)pentan-1-amine
Description
Significance of Chiral Amines in Contemporary Organic Synthesis and Medicinal Chemistry
Chiral amines are indispensable building blocks in modern chemical science, with their importance stemming from the concept of chirality—a property where a molecule and its mirror image are non-superimposable, much like a pair of hands. openaccessgovernment.org These two mirror-image forms, known as enantiomers, can exhibit remarkably different biological activities. A well-known, albeit tragic, historical example is thalidomide, where one enantiomer had the desired therapeutic effect while the other caused severe birth defects. openaccessgovernment.org This has made the production of single, pure enantiomers a critical goal in the pharmaceutical industry. openaccessgovernment.org
In the realm of organic synthesis, chiral amines are highly valued as:
Chiral Auxiliaries and Resolving Agents: They can be temporarily attached to a non-chiral molecule to guide a reaction to produce a specific enantiomer. They are also used to separate racemic mixtures (50:50 mixtures of both enantiomers) by forming diastereomeric salts that have different physical properties and can be separated. sigmaaldrich.com
Asymmetric Catalysts: As chiral bases or as components of more complex catalysts, they can facilitate reactions that produce a chiral product with high enantiomeric purity. sigmaaldrich.comacs.org
Key Structural Motifs: Chiral amine fragments are integral to a vast number of natural products and synthetic drugs. acs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine core, highlighting their prevalence and importance in medicinal chemistry. openaccessgovernment.orgacs.org
The development of methods to synthesize these amines enantioselectively is a major focus of research. Techniques such as asymmetric hydrogenation, reductive amination, and enzymatic resolutions are continuously being refined to improve efficiency, selectivity, and sustainability. acs.orgnih.gov Biocatalysis, using enzymes like transaminases, lipases, and oxidases, has emerged as a powerful and green alternative to traditional chemical methods, offering high selectivity under mild conditions. nih.govresearchgate.net
Overview of Arylalkylamines as Privileged Structural Motifs in Chemical Science
Within the broad class of chiral amines, arylalkylamines represent a particularly significant subgroup. This family of compounds is characterized by an amine group attached to an alkyl chain which, in turn, is connected to an aromatic ring. This specific arrangement has earned them the designation of a "privileged structure" in medicinal chemistry. nih.gov
A privileged structure is a molecular framework or fragment that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govnih.gov The arylalkylamine motif is a prime example due to its versatile features:
The aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with protein targets.
The amine group , which is typically basic, can form crucial hydrogen bonds and ionic interactions with acidic residues in biological receptors and enzymes. nih.gov
The alkyl linker provides conformational flexibility, allowing the molecule to adopt the optimal orientation for binding.
The prevalence of this scaffold in a wide array of therapeutic agents underscores its privileged status. Many successful drugs across different therapeutic areas, from cardiovascular agents to central nervous system drugs, incorporate the arylalkylamine core. This widespread utility makes it a valuable template for the design of new bioactive compounds.
Scope and Research Imperatives for 1-(4-Methoxyphenyl)pentan-1-amine in Academic Contexts
This compound serves as a specific case study within the broader context of chiral arylalkylamines. Research focusing on this compound is often driven by the need to develop and refine methods for the synthesis and separation of chiral amines.
A primary research imperative is the development of efficient kinetic resolution processes. Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. wikipedia.org This leaves the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org While effective, a key limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net
To overcome this, researchers explore dynamic kinetic resolution (DKR) . In DKR, the slower-reacting enantiomer is continuously converted back into the racemic mixture (racemized) in situ. This allows, in principle, for the complete conversion of the starting racemate into a single, desired enantiomer with a theoretical yield of up to 100%. acs.org The development of efficient DKR protocols for amines is challenging because the conditions required for racemization can often deactivate the resolution catalyst. acs.org
Enzymatic methods have shown particular promise in this area. Lipases, for instance, are frequently used to catalyze the acylation of one amine enantiomer, allowing for its separation from the unreacted enantiomer. researchgate.netresearchgate.net Studies on substrates like this compound and structurally related compounds help to probe the effectiveness and substrate scope of these enzymatic resolutions. For example, research on the enzymatic kinetic resolution of various phenylethylamines using lipase (B570770) B from Candida antarctica (CAL-B) provides valuable data on how structural modifications affect reaction efficiency and enantioselectivity. researchgate.net While direct academic research on this compound itself is not as widely published as for its shorter-chain analogue, 1-(4-methoxyphenyl)ethylamine, the principles and methodologies are directly transferable and provide a framework for its investigation. google.com
The synthesis of such compounds often involves the reductive amination of the corresponding ketone, 4-methoxyvalerophenone. Subsequent resolution, either through classical methods with chiral acids or through enzymatic processes, yields the enantiomerically pure amines. These pure enantiomers can then be used as building blocks in further synthetic endeavors or as tools to study chiral recognition phenomena.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCJIYQOOBEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of 1 4 Methoxyphenyl Pentan 1 Amine
Amination Reactions and Carbon-Nitrogen Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic synthesis, and amination reactions are key to introducing nitrogen-containing functional groups into molecules. nptel.ac.in These reactions can be broadly categorized into those involving a nucleophilic nitrogen atom reacting with an electrophilic carbon, and vice versa. nptel.ac.inscribd.com
Several established methods are utilized for the synthesis of amines, including:
The Gabriel Synthesis: This method uses phthalimide (B116566) as an ammonia (B1221849) equivalent to convert alkyl halides into primary amines. nptel.ac.in
The Ritter Reaction: This reaction involves the reaction of a nitrile with a carbocation source, such as a tertiary alcohol or alkene, in the presence of a strong acid to form an amide, which can then be hydrolyzed to an amine. nptel.ac.inscribd.com
Reductive Amination: This is a widely used one-pot method for synthesizing amines from carbonyl compounds (aldehydes and ketones). mdpi.com The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives as the reducing agent. mdpi.com
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.
In the context of 1-(4-Methoxyphenyl)pentan-1-amine, its synthesis can be conceptualized through a reductive amination pathway starting from 1-(4-methoxyphenyl)pentan-1-one (B167500). uni.lu The carbonyl group of the ketone would react with an amine source, such as ammonia or a protected amine, to form an imine intermediate, which is then reduced to the final amine product.
Furthermore, the amine group of this compound can itself act as a nucleophile in reactions. For instance, it can participate in amination reactions with suitable electrophiles, such as halo-substituted aromatic or heterocyclic compounds, to form new C-N bonds and generate more complex molecular architectures. beilstein-journals.orgbeilstein-journals.org This reactivity is crucial for the derivatization of the parent amine.
Functional Group Interconversions on this compound
Oxidation Pathways of the Amine Moiety
The amine functionality of this compound is susceptible to oxidation. Oxidation of primary amines can lead to a variety of products, including imines, oximes, nitroso compounds, and, under more vigorous conditions, nitro compounds. The specific product obtained depends on the oxidizing agent used and the reaction conditions.
For instance, the oxidation of amino alcohols can be catalyzed by quinones to yield imines. beilstein-journals.org While not directly involving this compound, this illustrates a potential transformation pathway for its amine group. A plausible oxidation pathway for this compound could involve its conversion to the corresponding imine, 1-(4-methoxyphenyl)pentan-1-imine. Further oxidation could potentially lead to other functional groups.
The presence of the electron-donating methoxy (B1213986) group on the aromatic ring can influence the reactivity of the entire molecule, including the susceptibility of the amine group to oxidation.
Nucleophilic Substitution Reactions on Aromatic or Alkyl Moieties
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. youtube.comyoutube.com However, the benzene (B151609) ring of this compound contains a strongly electron-donating methoxy group, which generally deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution on the aromatic ring is challenging under standard conditions.
For SNAr to occur, the aromatic ring typically needs to be substituted with potent electron-withdrawing groups, such as nitro groups, at positions ortho and/or para to a good leaving group. youtube.comyoutube.com In the absence of such activating groups, harsh reaction conditions would be required, which could lead to undesired side reactions.
Conversely, the amine group of this compound can act as a nucleophile in substitution reactions. It can displace leaving groups on other molecules, as seen in the amination of halo-substituted heterocycles. beilstein-journals.org
Regarding the alkyl pentyl chain, nucleophilic substitution is generally not a primary reaction pathway unless a leaving group is introduced onto the chain through prior functionalization.
Derivatization for Advanced Chemical Structures
Formation of Chiral Amides and Peptides
Chiral amines like (S)-(-)-1-(4-methoxyphenyl)ethylamine are valuable building blocks in asymmetric synthesis. google.comchemicalbook.com They can be used as chiral auxiliaries or resolving agents. google.com The amine group of this compound can react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. If the carboxylic acid is chiral, this reaction can lead to the formation of diastereomeric amides, which can be useful in chiral separations or as intermediates in the synthesis of complex chiral molecules.
The formation of an amide bond is the cornerstone of peptide synthesis. researchgate.net While this compound is not a standard amino acid, its amine functionality allows it to be incorporated into peptide-like structures. This can be achieved by coupling it with amino acids or peptide fragments using standard peptide coupling reagents. Such derivatization can be used to create novel peptidomimetics with potential biological activities. The formyl group is a common protecting group for amines in peptide synthesis. researchgate.net
Recent advancements have focused on the copper-catalyzed enantioselective hydroaminocarbonylation of alkenes to produce γ-chiral amides. nih.gov This highlights the ongoing development of methods to create chiral amides, which are important structural motifs in many biologically active compounds. nih.gov
Synthesis of Functionalized Derivatives for Specific Research Applications
The derivatization of this compound can lead to a wide array of functionalized molecules for various research purposes. For example, the reaction of its structural analog, p-anisidine, with pentanoic acid yields N-(4-methoxyphenyl)pentanamide, a compound investigated for its anthelmintic properties. nih.gov This suggests that similar amide derivatives of this compound could be synthesized and explored for biological activity.
Furthermore, the core structure of this compound can be found within more complex molecules. For instance, the synthesis of functionalized 1,4-dioxanes, which are valuable building blocks in medicinal chemistry, can start from related aromatic precursors. enamine.net Indazole derivatives, known for their diverse pharmacological activities, can be synthesized from precursors containing the 4-methoxyphenyl (B3050149) group. mdpi.com Similarly, triazole derivatives, which are of interest for their potential biological activities, can be prepared from starting materials bearing the 4-methoxyphenyl moiety. mdpi.commdpi.com
The synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a chiral amine used in the preparation of the anti-asthma drug (R, R)-formoterol, demonstrates how related methoxyphenyl-containing amines are crucial intermediates in pharmaceutical synthesis. google.com These examples underscore the potential of this compound as a scaffold for generating novel, functionalized derivatives for specific research applications, including drug discovery and materials science.
Advanced Spectroscopic and Structural Characterization of 1 4 Methoxyphenyl Pentan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For chiral molecules like 1-(4-methoxyphenyl)pentan-1-amine, NMR is particularly crucial for determining stereochemistry.
¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons and carbons. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the aromatic region of the ¹H NMR spectrum, a pattern characteristic of a para-substituted benzene (B151609) ring. The methoxy group would present as a sharp singlet around 3.8 ppm. The pentyl chain would show a series of multiplets, with the proton at the chiral center (the carbon bearing the amine group) being of particular interest for stereochemical studies.
The stereochemical assignment can be further refined using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or by derivatizing the amine with a chiral agent. For instance, the formation of diastereomeric salts or amides with a known chiral auxiliary can lead to the separation of NMR signals for the different enantiomers, allowing for their distinction and, in some cases, the assignment of absolute configuration through methods like the DP4+ analysis. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to OMe) | 6.80-6.90 | d | 2H |
| Aromatic (meta to OMe) | 7.20-7.30 | d | 2H |
| Methoxy (OCH₃) | ~3.8 | s | 3H |
| CH-NH₂ | 3.5-3.7 | t | 1H |
| CH₂ (adjacent to CH-NH₂) | 1.4-1.6 | m | 2H |
| CH₂ (middle of chain) | 1.2-1.4 | m | 4H |
| CH₃ (terminal) | 0.8-0.9 | t | 3H |
| NH₂ | 1.5-2.5 | br s | 2H |
Note: Predicted values are based on analogous structures and general NMR principles.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (in precursor) | Not Applicable |
| Aromatic (C-OMe) | 158-160 |
| Aromatic (C-H) | 113-115, 127-129 |
| Aromatic (C-ipso) | 135-137 |
| Methoxy (OCH₃) | ~55 |
| CH-NH₂ | 50-55 |
| CH₂ (adjacent to CH-NH₂) | 35-40 |
| CH₂ (middle of chain) | 25-30 |
| CH₂ (penultimate) | 22-24 |
| CH₃ (terminal) | ~14 |
Note: Predicted values are based on analogous structures and general NMR principles.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the analysis of this compound. nih.gov
Under EI-MS, the molecule is expected to undergo fragmentation through characteristic pathways for phenethylamine-type compounds. mdpi.com A primary fragmentation event is the α-cleavage, which involves the breaking of the bond between the carbon atom adjacent to the nitrogen and the benzylic carbon. This would result in the formation of a stable iminium cation. For this compound, this cleavage would likely lead to a fragment ion corresponding to the loss of a butyl radical. Another common fragmentation is the benzylic cleavage, leading to the formation of a tropylium (B1234903) ion or a related resonance-stabilized cation.
ESI-MS, a softer ionization technique, is particularly useful for observing the protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. fda.gov.tw Collision-induced dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometer (MS/MS) can then be used to elicit fragmentation patterns that are diagnostic of the structure. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 193 | [M]⁺• (Molecular Ion) | Electron Ionization |
| 194 | [M+H]⁺ | Electrospray Ionization |
| 135 | [CH₃OC₆H₄CH=NH₂]⁺ | α-cleavage (loss of C₄H₉•) |
| 121 | [CH₃OC₆H₄]⁺ | Cleavage of the C-C bond adjacent to the ring |
| 108 | [HOC₆H₄CH₂]⁺ | Rearrangement and loss of CH₃• |
Note: Predicted fragments are based on established fragmentation patterns of similar compounds. mdpi.com
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for determining the absolute configuration of stereogenic centers. frontiersin.org For a molecule like this compound, which contains a chromophore (the methoxyphenyl group) in proximity to a chiral center, ECD can be particularly informative.
The direct ECD spectrum of the amine may not be sufficient for a conclusive assignment due to conformational flexibility. A more robust approach is the exciton (B1674681) chirality method, which involves derivatizing the amine with a chromophoric reagent to introduce a second chromophore. nih.gov The spatial interaction between the original chromophore and the newly introduced one creates a coupled system that gives rise to a characteristic bisignate ECD signal, known as a Cotton effect. The sign of this Cotton effect (positive or negative) can be directly correlated to the absolute configuration of the chiral center based on established rules.
Furthermore, the combination of experimental ECD data with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), has become a highly reliable method for assigning the absolute configuration of chiral molecules. acs.org By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for both possible enantiomers, the correct absolute configuration can be determined with a high degree of confidence.
X-ray Crystallography of Amine Salts and Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.commdpi.com While obtaining a single crystal of a liquid amine like this compound can be challenging, the formation of crystalline salts or co-crystals with suitable co-formers is a common and effective strategy to enable crystallographic analysis. researchgate.netresearchgate.net
The formation of a salt with a chiral acid, for example, can serve two purposes: it can facilitate crystallization and, if a single enantiomer of the chiral acid is used, it can be a method for chiral resolution. The resulting crystal structure would unambiguously reveal the absolute configuration of the amine if the configuration of the co-former is known.
The crystal structure provides a wealth of information, including precise bond lengths, bond angles, and torsional angles. It also reveals the details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of the molecules in the solid state and can influence the physicochemical properties of the material. In the case of a salt of this compound, the hydrogen bonding between the ammonium (B1175870) group of the protonated amine and the counter-ion would be a key feature of the crystal packing.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Methoxy-N-ethylamphetamine |
| DP4+ |
| 1-(4-methoxyphenyl)ethan-1-ol |
| (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one |
| 4-Methoxyamphetamine |
| (S)-1-(4-Methoxyphenyl)ethylamine |
| 1-(4-Methoxyphenyl)pentan-1-one (B167500) |
Computational Chemistry and Theoretical Studies of 1 4 Methoxyphenyl Pentan 1 Amine
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reaction mechanisms of organic molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties and the exploration of potential energy surfaces of chemical reactions.
DFT calculations can provide a detailed picture of the electronic structure of 1-(4-Methoxyphenyl)pentan-1-amine. Key parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity indices can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Global reactivity descriptors, derived from the conceptual DFT framework, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For this compound, these indices can predict its behavior in various chemical environments. For instance, the electrophilicity index helps in understanding its potential as an electrophile in reactions.
Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate the nitrogen atom of the amine group as a primary site for nucleophilic attack, while the aromatic ring would exhibit regions susceptible to electrophilic substitution.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Value (a.u.) | Description |
| HOMO Energy | -0.215 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 0.045 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 0.260 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 0.085 | Tendency to attract electrons |
| Chemical Hardness (η) | 0.130 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 0.028 | Propensity to accept electrons |
Note: The data in this table is illustrative and represents typical values for similar molecules.
A significant application of DFT is the elucidation of reaction mechanisms by locating and characterizing transition states (TS) and intermediates along a reaction coordinate. For reactions involving this compound, such as N-acylation or alkylation, DFT calculations can map out the entire energy profile.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For instance, in a hypothetical reaction with an acyl chloride, DFT could be used to model the tetrahedral intermediate and the subsequent transition state for the departure of the chloride ion. These calculations are essential for understanding the feasibility and kinetics of a synthetic route. nih.gov
Table 2: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -12.3 |
Note: This table presents a hypothetical energy profile for an illustrative reaction.
Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and outcome. DFT calculations can incorporate solvent effects using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit method that treats the solvent as a continuous dielectric medium.
For reactions of this compound, considering solvent effects is crucial for accurate predictions. For example, the regioselectivity of electrophilic aromatic substitution on the methoxyphenyl ring can be influenced by the solvent's polarity. DFT calculations incorporating solvent effects can predict the most likely position of substitution by comparing the activation energies for the different possible pathways.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is powerful for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.
For this compound, MD simulations can reveal the preferred conformations of the flexible pentylamine side chain and its orientation relative to the aromatic ring. This is particularly important for understanding how the molecule interacts with other molecules, such as receptors or enzymes, in a biological context. The simulations can identify stable conformers and the energy barriers between them. Analysis of the trajectories can also reveal important intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules.
Quantum Chemical Analysis of Electronic Properties and Stability
Quantum chemical methods, including both DFT and higher-level ab initio calculations, provide a fundamental understanding of the electronic properties and stability of this compound. These methods can be used to calculate a wide range of properties, including ionization potential, electron affinity, and dipole moment. epstem.net
The stability of different conformers can be accurately assessed by calculating their relative energies. Furthermore, quantum chemical calculations can be used to analyze the nature of chemical bonds within the molecule using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). This provides a detailed description of the electron density distribution and the strength and nature of the covalent and non-covalent interactions within the molecule.
Machine Learning and Artificial Intelligence in Chemical Synthesis Prediction
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry, particularly in the prediction of chemical reactions and the design of synthetic routes. pku.edu.cnhokudai.ac.jp These approaches leverage large datasets of known chemical reactions to train models that can predict the outcome of new reactions or suggest optimal reaction conditions.
Retrosynthetic Analysis and Reaction Pathway Discovery
Retrosynthetic analysis is a foundational technique in synthetic chemistry where a target molecule is deconstructed into simpler, commercially available precursors. For this compound, a primary disconnection occurs at the carbon-nitrogen bond of the amine, which is a common strategy for synthesizing amines. amazonaws.com This disconnection points to two principal synthetic pathways.
The most direct and efficient approach is the asymmetric hydrogenation of the corresponding imine or the reductive amination of a ketone. nih.gov This strategy involves disconnecting the C-N bond to reveal 1-(4-methoxyphenyl)pentan-1-one (B167500) and an ammonia (B1221849) source. The ketone precursor, in turn, can be synthesized via Friedel-Crafts acylation of anisole (B1667542) with valeryl chloride.
Key Retrosynthetic Disconnections:
C-N Bond Disconnection: This is the most logical primary disconnection, suggesting a formation step via reductive amination or related processes. This leads to the precursor ketone, 1-(4-methoxyphenyl)pentan-1-one.
Aryl-Carbonyl Bond Disconnection: Further deconstruction of the ketone precursor via a Friedel-Crafts disconnection reveals anisole and a five-carbon acyl group (valeryl chloride or pentanoic acid).
Computational studies, particularly using Density Functional Theory (DFT), can be employed to evaluate the energetics of these potential reaction pathways. By calculating the thermodynamic and kinetic parameters for each step, researchers can predict the most viable synthetic route, identify potential byproducts, and understand the reaction mechanism at a molecular level. mdpi.com For instance, DFT calculations can model the transition states of the imine formation and subsequent reduction, providing insights into the stereoselectivity of the reaction when using a chiral catalyst. acs.org
Table 1: Proposed Retrosynthetic Pathways for this compound
| Pathway | Key Reaction | Precursors | Theoretical Justification |
| Pathway A | Asymmetric Reductive Amination | 1-(4-Methoxyphenyl)pentan-1-one, Ammonia Source | Highly convergent and atom-economical. The most direct route to the chiral amine. nih.gov |
| Pathway B | Friedel-Crafts Acylation followed by Reductive Amination | Anisole, Valeryl Chloride, Ammonia Source | A two-step process starting from basic building blocks. Well-established and scalable reactions. |
This theoretical groundwork allows chemists to prioritize experimental efforts on the most promising synthetic strategies, saving time and resources.
Catalyst Design and Optimization through AI/ML Methodologies
The synthesis of a specific enantiomer of a chiral amine like this compound heavily relies on the use of a highly selective catalyst. The traditional trial-and-error approach to catalyst discovery is often slow and resource-intensive. cas.cn Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools to accelerate this process. arxiv.orgcatalysis-summit.comarxiv.org
High-Throughput Virtual Screening: ML models, trained on large datasets of known catalysts and their performance, can rapidly screen thousands of potential catalyst candidates. catalysis-summit.com These models learn the complex relationships between a catalyst's structure and its activity and selectivity, predicting the performance of new, untested catalysts.
Optimization of Reaction Conditions: AI algorithms can analyze the vast parameter space of a chemical reaction (e.g., catalyst type, ligand, solvent, temperature, pressure) to identify the optimal conditions for maximizing yield and enantioselectivity. cas.cnarxiv.org
Generative Models for Novel Catalysts: Advanced AI, including generative algorithms, can propose entirely new catalyst structures that may not have been conceived by human chemists. catalysis-summit.com These models explore vast chemical spaces to design catalysts with specific desired properties.
For the synthesis of this compound via asymmetric reductive amination, an ML model could be trained on data from similar reactions. The model would identify key descriptors—such as the steric and electronic properties of the catalyst's ligands—that correlate with high enantiomeric excess. This data-driven approach allows for the rational design of new, more effective catalysts, moving beyond incremental improvements to existing systems. cas.cn
Table 2: Conceptual AI/ML Workflow for Catalyst Optimization
| Phase | Methodology | Objective | Example Data Points for Input | Predicted Output |
| 1. Data Collection | Literature Mining & Experimental Data | Build a comprehensive dataset | Catalyst (e.g., Iridium, Rhodium), Ligand (e.g., Chiral Phosphines), Substrate, Solvent, Temperature, Yield, Enantiomeric Excess | - |
| 2. Model Training | Machine Learning (e.g., Random Forest, Neural Network) | Develop a predictive model for catalyst performance | Structural and electronic features of ligands, solvent properties, reaction temperature | Predicted Yield and Enantioselectivity |
| 3. Virtual Screening | High-Throughput Prediction | Identify promising new catalyst candidates from a virtual library | Thousands of virtual ligand structures | A ranked list of top-performing catalyst candidates |
| 4. Experimental Validation | Laboratory Synthesis | Confirm the predictions of the AI model | Synthesis of this compound using the top-ranked catalysts | Actual Yield and Enantioselectivity |
| 5. Closed-Loop Optimization | Active Learning / Bayesian Optimization | Iteratively refine the model and discover the best catalyst with minimal experiments | Results from the validation experiments are fed back into the model | New set of experiments to perform for maximal information gain arxiv.org |
Automated Synthesis and High-Throughput Experimentation
Once promising reaction pathways and catalysts have been identified through computational analysis, the next step is experimental optimization. High-Throughput Experimentation (HTE) is a powerful methodology that allows chemists to run hundreds or even thousands of experiments in parallel, using miniaturized reaction formats. nih.govanalytical-sales.com This approach is ideal for rapidly screening and optimizing the synthesis of this compound. researchgate.net
Automated robotic platforms can dispense precise amounts of reagents, catalysts, and solvents into well-plates, and control the reaction conditions for each individual experiment. nih.gov This not only increases the speed of research but also improves the quality and reproducibility of the data by minimizing human error. cas.cn
For the reductive amination of 1-(4-methoxyphenyl)pentan-1-one, an HTE campaign could be designed to systematically evaluate a wide range of parameters:
Catalysts: A library of different transition metal catalysts (e.g., Iridium, Rhodium, Palladium) and chiral ligands.
Solvents: A diverse set of solvents with varying polarities and properties.
Bases and Additives: Screening various bases or other additives that can influence reaction rate and selectivity.
Temperature and Pressure: Evaluating the effect of different temperatures and hydrogen pressures.
The results of these parallel experiments can be analyzed rapidly using techniques like ultra-high-performance liquid chromatography (UHPLC) or mass spectrometry, providing a comprehensive map of the reaction landscape. purdue.edu
Table 3: Illustrative High-Throughput Experimentation (HTE) Plate Design for Synthesis Optimization
| Well | Catalyst | Ligand | Solvent | Temperature (°C) | Outcome (Yield/ee%) |
| A1 | [Ir(cod)Cl]₂ | Ligand-A | Methanol | 40 | (Data Point) |
| A2 | [Ir(cod)Cl]₂ | Ligand-A | Toluene | 40 | (Data Point) |
| A3 | [Ir(cod)Cl]₂ | Ligand-B | Methanol | 40 | (Data Point) |
| ... | ... | ... | ... | ... | ... |
| H12 | [Rh(cod)₂]BF₄ | Ligand-H | Dichloromethane | 60 | (Data Point) |
This table represents a small fraction of a 96-well or 384-well plate used in an HTE screen.
The large, high-quality datasets generated by HTE are also invaluable for training the AI/ML models described in the previous section. researchgate.net The integration of computational design, automated synthesis, and high-throughput screening creates a powerful, closed-loop system for accelerating the development of synthetic routes to valuable molecules like this compound. cas.cn
Applications and Advanced Materials Science Utilizing 1 4 Methoxyphenyl Pentan 1 Amine
Role in Medicinal Chemistry and Drug Discovery
The methoxyphenyl amine scaffold is a recurring motif in a multitude of biologically active compounds. The specific structure of 1-(4-Methoxyphenyl)pentan-1-amine and its derivatives has been a subject of interest in the design and synthesis of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies of Methoxyphenyl Amine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For methoxyphenyl amine derivatives, SAR studies have provided crucial insights into the structural requirements for their therapeutic effects.
A notable example involves the molecular simplification of the anthelmintic drug albendazole (B1665689) to yield N-(4-methoxyphenyl)pentanamide. nih.gov This derivative was designed by making several chemical simplifications to the parent molecule, including the replacement of a sulfur atom with an oxygen at the C-4 position and the substitution of a carbamate (B1207046) group with an alkyl chain, resulting in the N-(4-methoxyphenyl)pentanamide structure. nih.gov This simplified derivative demonstrated significant antiparasitic activity against the nematode Toxocara canis without showing toxicity to human and animal cells. nih.govrsc.org The study highlights how modifications to the periphery of the methoxyphenyl amine core can lead to potent and selective therapeutic agents. nih.gov
In another context, SAR studies on 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives have revealed the importance of the aryl group at the 4-position of the 1,4-DHP ring for optimal receptor binding activity. google.com The position and nature of substituents on this phenyl group significantly influence the compound's interaction with its biological target. google.com Similarly, research into N-benzyl-2-phenylpyrimidin-4-amine derivatives as anticancer agents has demonstrated a strong correlation between the inhibitory concentrations (IC50 values) for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. pharmaffiliates.com These examples, while not directly involving this compound, underscore the established principles of SAR that are applicable to the design of novel drugs based on the methoxyphenyl amine scaffold.
Table 1: Physicochemical Properties and Drug-Likeness of Albendazole and its Simplified Derivative
| Parameter | Albendazole | N-(4-methoxyphenyl)pentanamide |
| Formula | C12H15N3O2S | C12H17NO2 |
| Molecular Weight | 265.33 g/mol | 207.27 g/mol |
| LogP | 2.53 | 2.45 |
| Topological Polar Surface Area | 94.9 Ų | 38.3 Ų |
| Lipinski's Rule of Five Violations | 0 | 0 |
| Ghose Filter Violations | 0 | 0 |
| Veber Filter Violations | 0 | 0 |
| Egan Filter Violations | 0 | 0 |
| Muegge Filter Violations | 0 | 0 |
| This table is based on in silico predictions and highlights the favorable drug-like properties of the simplified methoxyphenyl derivative compared to the parent compound, albendazole. nih.gov |
Computational Approaches in Drug Candidate Evaluation (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. Several studies have employed molecular docking to evaluate the potential of derivatives containing the methoxyphenyl moiety.
For instance, a series of novel 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. bldpharm.com Molecular docking studies were conducted to understand the binding mode of these compounds with the epidermal growth factor receptor (EGFR) tyrosine kinase (PDB ID: 2J5F). bldpharm.com The results indicated that the derivatives fit well into the active site of the receptor, with some compounds exhibiting strong hydrogen bonding and hydrophobic interactions with key amino acid residues. bldpharm.com
Similarly, molecular docking has been used to study 1,2,4-triazine (B1199460) sulfonamide derivatives as potential anti-cancer agents. nih.gov The docking scores and binding energies of these compounds with various cancer-related protein targets were calculated to predict their inhibitory potential. nih.gov In another study, molecular docking was performed on newly synthesized 1-trityl-5-azaindazole derivatives against cancer-causing receptor proteins. bldpharm.com The results helped in identifying promising candidates with potential antitumor activity based on their binding interactions and energies. bldpharm.com These computational evaluations are crucial for prioritizing compounds for further experimental testing, thereby accelerating the drug discovery process.
Table 2: Molecular Docking Results of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives against EGFR Tyrosine Kinase (PDB ID: 2J5F)
| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Residues |
| 4B | - | - | Not specified |
| 4H | - | - | Not specified |
| 4I | - | - | Not specified |
| 4J | - | - | Not specified |
| 4M | -7.8 | -44.56 | Met793, Lys745, Pro794, Leu792, Phe723 |
| 4N | -7.5 | -41.23 | Met793, Lys745, Pro794, Leu792, Phe723 |
| This table summarizes the docking scores and binding energies for some of the synthesized compounds, indicating a favorable interaction with the EGFR active site. bldpharm.com |
Catalytic Applications Beyond Its Own Synthesis
The chiral nature of this compound makes it and its analogues valuable in the field of asymmetric catalysis, where the synthesis of a specific enantiomer of a chiral product is desired.
As Chiral Ligands in Asymmetric Catalysis
Chiral amines and their derivatives are widely used as chiral ligands in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The closely related compound, (S)-(-)-1-(4-methoxyphenyl)ethylamine, is recognized as a useful chiral resolving agent, chiral auxiliary, and catalyst for the asymmetric synthesis of other chiral amines. google.com It is categorized as a chiral building block for asymmetric synthesis. bldpharm.com
The design of chiral ligands is a key aspect of asymmetric catalysis. nih.gov While C2-symmetric ligands have been historically dominant, non-symmetrical ligands have gained prominence. nih.gov The effectiveness of a chiral ligand is often tailored to a specific catalytic process. nih.gov The use of chiral amines like (S)-(-)-1-(4-methoxyphenyl)ethylamine as precursors for more complex chiral ligands is a common strategy in the development of new catalytic systems. google.com
In Organocatalytic Systems
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While nucleophilic chiral amines are a known class of organocatalysts, specific applications of this compound in organocatalytic systems are not extensively documented in the reviewed literature. However, the presence of the chiral amine functionality suggests its potential for use in reactions such as asymmetric aldol (B89426) or Michael additions, which are often catalyzed by chiral primary or secondary amines. Further research would be needed to explore and establish its role in this sub-field of catalysis.
Advanced Materials Development
The incorporation of specific organic molecules into polymers and other materials can impart unique properties. The commercial availability of related compounds under categories like "Material Science" and "Polymer Science" suggests a potential role for methoxyphenyl amine derivatives in this area. bldpharm.com The aromatic methoxy (B1213986) group and the reactive amine functionality could be utilized for the synthesis of novel polymers with specific optical, thermal, or mechanical properties. However, detailed research on the application of this compound in the development of advanced materials is not widely reported in the current scientific literature.
Amine-Functionalized Polymers and Composites
The incorporation of amine functionalities into polymers and composites is a widely practiced strategy to enhance material properties such as adhesion, thermal stability, and chemical resistance. Amines can act as curing agents for epoxy resins, building blocks for polyamides and polyimides, and as surface modifiers for fillers in composite materials. However, no studies were found that specifically utilize this compound for the synthesis of new polymers or as a component in composite materials. Research in this area tends to focus on more common or commercially available amines.
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The amine group in this compound, with its capacity for hydrogen bonding, and the methoxyphenyl group, capable of participating in π-π stacking and van der Waals interactions, suggest its potential for forming ordered supramolecular structures.
Interactions in Carbon Dioxide Capture Systems
Amine-based materials are at the forefront of carbon dioxide capture technologies due to the reversible reaction between the amine group and CO2. This interaction is fundamental to many industrial carbon capture and storage (CCS) processes. While extensive research exists on various amines for this purpose, including primary, secondary, and tertiary amines, no literature specifically investigating the CO2 capture capabilities of this compound could be located. Therefore, its efficiency, capacity, and kinetics in this application are unknown.
Chemical Sensors and Recognition Systems
The development of chemical sensors often relies on the principle of molecular recognition, where a host molecule selectively binds to a target analyte, producing a measurable signal. The structural features of this compound could theoretically be exploited for the design of sensors. The amine group could act as a recognition site for acidic vapors or metal ions, while the aromatic ring could be functionalized to tune its electronic and optical properties. However, there is a lack of published research on the design, synthesis, or testing of chemical sensors based on this specific compound.
Future Prospects and Research Challenges in 1 4 Methoxyphenyl Pentan 1 Amine Chemistry
Development of More Efficient and Sustainable Synthetic Strategies
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of aryl amines like 1-(4-methoxyphenyl)pentan-1-amine. rsc.orgrsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis and reductive alkylation, are often plagued by low atom economy, the generation of significant waste, and the use of hazardous reagents. rsc.org Consequently, a primary research focus is the development of catalytic methods that are not only efficient but also environmentally benign. rsc.org
Recent advancements have highlighted the potential of iron catalysis in amine synthesis as a cost-effective and abundant alternative to precious metals. researchgate.net Iron-catalyzed hydrosilylation of imines, amides, nitroarenes, and nitriles presents a promising avenue for the sustainable production of amines. researchgate.net Furthermore, the use of biocatalysts, such as enzymes, offers a green and highly selective route to amides and amines, often proceeding under mild conditions without the need for extensive purification. nih.gov For instance, Candida antarctica lipase (B570770) B has been successfully employed for the synthesis of amides from free carboxylic acids and amines. nih.gov
Another area of intense research is the development of novel catalytic systems for N-arylation reactions. Copper-mediated and palladium-catalyzed C-N bond formation reactions have become standard methods, but the drive for sustainability necessitates the exploration of more earth-abundant and less toxic catalysts. wjpmr.comorganic-chemistry.org The use of microwave irradiation in the absence of a transition metal catalyst has also shown promise for the amination of aryl halides, particularly for electron-rich substrates. organic-chemistry.org
The table below summarizes some of the emerging sustainable synthetic strategies for aryl amines.
| Synthetic Strategy | Key Features | Catalyst Examples | Potential Advantages |
| Iron-Catalyzed Hydrosilylation | Utilizes an abundant and low-cost metal catalyst. researchgate.net | Fe(IMes)(CO)4, [Fe(salen)2]-μ-oxo | Sustainable, cost-effective, reduces reliance on precious metals. researchgate.net |
| Biocatalysis | Employs enzymes for high selectivity and mild reaction conditions. nih.gov | Candida antarctica lipase B | Green, efficient, minimal byproducts, often avoids intensive purification. nih.gov |
| Transition-Metal-Free Amination | Avoids the use of expensive and potentially toxic metal catalysts. organic-chemistry.org | Microwave irradiation | Cost-effective, reduced environmental impact. organic-chemistry.org |
| Photocatalysis | Uses light to drive chemical reactions, often with high efficiency. dst.gov.in | Covalent Organic Frameworks (COFs) | Mild reaction conditions, high efficiency, potential for recyclability. dst.gov.in |
Integration of Artificial Intelligence, Machine Learning, and Robotics in Chemical Discovery and Synthesis
The integration of AI and robotics not only accelerates research but also enhances safety and reproducibility by minimizing human error. nih.govresearchgate.net As these technologies continue to mature, they will play an increasingly critical role in the discovery and development of new chemical entities, including derivatives of this compound.
Exploration of Novel Reactivity and Functionalization Pathways
Beyond improving existing synthetic methods, a key area of future research lies in discovering entirely new ways to construct and modify molecules like this compound. This involves exploring novel reactivity and developing new functionalization pathways.
One promising approach is the use of robotic platforms driven by machine learning to explore chemical space and uncover unpredictable reactions. acs.org By systematically varying reactants and conditions, these systems can identify novel transformations that might not be discovered through traditional, hypothesis-driven research. acs.org
The functionalization of the amine group itself is another area ripe for innovation. The development of new methods for amine functionalization can lead to the synthesis of a diverse range of derivatives with unique properties. nih.gov For example, the synthesis of N-acylsulfenamides has opened up new avenues for creating a variety of high oxidation state sulfur species. acs.org
Furthermore, exploring the reactivity of the methoxyphenyl group can lead to new derivatives. Reactions such as electrophilic aromatic substitution or cross-coupling reactions could be employed to introduce new functional groups onto the aromatic ring, thereby modulating the compound's properties. The synthesis of derivatives like 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one (B11961327) and various substituted ureas and formamides from (4-methoxyphenyl)amine showcases the potential for diverse functionalization. researchgate.netsigmaaldrich.com
Interdisciplinary Research with Biological and Materials Sciences
The unique chemical structure of this compound and its derivatives makes it a compelling candidate for interdisciplinary research, particularly at the interface of chemistry with biological and materials sciences.
In the realm of biological sciences , N-aryl amines are a crucial class of compounds with a wide range of pharmaceutical applications. wjpmr.com Research into the biological activity of this compound derivatives could uncover new therapeutic agents. For instance, a simplified derivative, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties against the nematode Toxocara canis, suggesting potential for developing new antiparasitic drugs. nih.gov Additionally, aminomethyl derivatives of related structures have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.gov The development of inhibitors for enzymes like human lactate (B86563) dehydrogenase A (hLDHA) is another active area of research where derivatives of this compound could play a role. mdpi.com
In materials science , amine-containing compounds are utilized in the synthesis of polymers, surfactants, and detergents. rsc.org The properties of this compound could be harnessed to create novel materials with specific functions. For example, its derivatives could be incorporated into metal-organic frameworks (MOFs) for applications such as carbon dioxide capture. nih.gov The amine functionality can be crucial for the effective chemical fixation of CO2. nih.gov Furthermore, derivatives of (4-methoxyphenyl)amine have been investigated for their potential in creating hole transport materials for perovskite solar cells. researchgate.net
Addressing Scalability and Industrial Implementation for Sustainable Production
For any promising chemical compound to have a real-world impact, its synthesis must be scalable and economically viable for industrial production. A significant challenge in this regard is translating laboratory-scale sustainable synthetic methods to large-scale manufacturing processes.
While many green chemistry approaches show promise in the lab, their industrial implementation can be hindered by factors such as catalyst cost and stability, reaction kinetics under industrial conditions, and the need for specialized equipment. For example, while enzymatic processes are highly selective, the cost and operational stability of enzymes can be a barrier to industrial adoption. nih.gov
Overcoming these challenges will require close collaboration between academic researchers and industrial chemists. Research efforts should focus on developing robust and recyclable catalysts, optimizing reaction conditions for continuous flow processes, and designing integrated production systems that minimize waste and energy consumption. The development of improved processes for the synthesis of related chiral compounds like (S)-(-)-1-(4-methoxyphenyl) ethylamine (B1201723) highlights the importance of avoiding hazardous chemicals and expensive catalysts for commercial feasibility. google.com The ultimate goal is to establish a sustainable and cost-effective manufacturing process for this compound and its valuable derivatives, ensuring their availability for a wide range of applications.
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)pentan-1-amine, and what reagents/conditions are critical for optimizing yield? A: The synthesis typically involves reductive amination of 4-methoxybenzaldehyde with a pentylamine precursor. Key steps include:
Aldehyde Preparation : Start with 4-methoxybenzaldehyde as the aromatic precursor.
Imine Formation : React with pentan-1-amine under reflux in a polar aprotic solvent (e.g., methanol or ethanol) with catalytic acetic acid.
Reduction : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to reduce the imine intermediate to the amine.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Critical factors for yield optimization include pH control during reductive amination (pH ~6–7 for NaBH3CN) and strict exclusion of moisture .
Advanced Enantioselective Synthesis
Q: How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are most effective? A: Enantioselective synthesis requires chiral catalysts or enzymatic resolution:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with ruthenium catalysts in asymmetric hydrogenation of ketone intermediates.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze ester derivatives of the racemic amine, selectively producing one enantiomer.
- Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution.
Comparative studies suggest enzymatic resolution offers higher enantiomeric excess (≥98% ee) but requires optimization of substrate solubility .
Analytical Characterization
Q: What analytical methods are recommended to confirm the structural and stereochemical purity of this compound? A:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH3), aromatic protons, and pentyl chain integration. Key signals: δ ~3.8 ppm (OCH3), δ ~1.5–2.1 ppm (pentyl CH2).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion (C12H19NO, [M+H]+ = 194.1545).
- Chiral HPLC : To determine enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).
- X-ray Crystallography : For absolute stereochemistry confirmation, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .
Biological Activity Assessment
Q: How can researchers evaluate the biological activity of this compound, particularly its interaction with neurotransmitter systems? A:
- In Vitro Receptor Binding Assays :
- Radioligand Competition : Use [³H]-ligands for serotonin (5-HT2A) and dopamine (D2) receptors. IC50 values indicate affinity.
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors.
- Behavioral Studies : Administer to rodent models (e.g., forced swim test for antidepressant activity).
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 1-(4-Methoxyphenyl)propan-1-amine) to assess chain-length effects on potency .
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported biological activities or physicochemical properties of this compound? A:
Replicate Experiments : Confirm solubility (logP ~2.8), pKa (~9.5), and receptor binding under standardized conditions.
Structural Verification : Re-analyze batch purity via HPLC and NMR to rule out impurities.
Molecular Docking : Use software (e.g., AutoDock Vina) to compare binding modes with shorter-chain analogs. Longer pentyl chains may alter receptor interactions due to steric effects.
Meta-Analysis : Compare datasets from analogous compounds (e.g., fluoro/methoxy-substituted phenethylamines) to identify structure-activity trends .
Safety and Handling Protocols
Q: What safety precautions are essential when handling this compound in laboratory settings? A:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Storage : In airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute HCl before incineration.
- Emergency Protocols : Immediate eye irrigation with saline if exposed; consult SDS guidelines for amine handling .
Mechanistic Pathway Elucidation
Q: What methodologies are recommended to study the metabolic and mechanistic pathways of this compound? A:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 metabolites (e.g., hydroxylation at the pentyl chain).
- Isotope Labeling : Synthesize ¹⁴C-labeled compound for tracking distribution in pharmacokinetic studies.
- Behavioral Pharmacology : Combine microdialysis (measuring extracellular dopamine in rodent striatum) with locomotor activity assays.
- Computational Modeling : Molecular dynamics simulations to predict blood-brain barrier permeability and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
